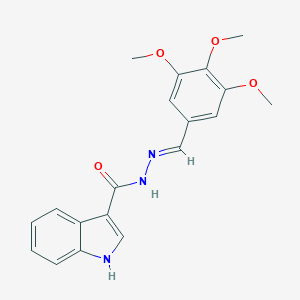
N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 1H-indole-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.
化学反応の分析
Types of Reactions
N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxy groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
作用機序
The mechanism of action of N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with microbial enzymes, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
N-(3,4,5-trimethoxyphenyl)pyridin-2-one derivatives: These compounds share the 3,4,5-trimethoxyphenyl moiety and have been studied for their cytotoxic activity against cancer cells.
3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives: These compounds also contain the 3,4,5-trimethoxyphenyl group and have shown anticancer activity.
Uniqueness
N'-(3,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide is unique due to its indole core structure, which is known for its diverse biological activities. The combination of the indole core with the 3,4,5-trimethoxyphenyl group enhances its potential for various therapeutic applications, making it a compound of significant interest in scientific research.
特性
CAS番号 |
332104-09-3 |
|---|---|
分子式 |
C19H19N3O4 |
分子量 |
353.4g/mol |
IUPAC名 |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-24-16-8-12(9-17(25-2)18(16)26-3)10-21-22-19(23)14-11-20-15-7-5-4-6-13(14)15/h4-11,20H,1-3H3,(H,22,23)/b21-10+ |
InChIキー |
GRJYGKHBLQXQCX-UFFVCSGVSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CNC3=CC=CC=C32 |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CNC3=CC=CC=C32 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















